molecular formula C24H23N3O4 B2880096 1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1019152-43-2

1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2880096
CAS RN: 1019152-43-2
M. Wt: 417.465
InChI Key: CLDZOKTVYVOOMH-UHFFFAOYSA-N
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Description

1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

  • Quinazoline-2,4(1H,3H)-diones, including derivatives similar to the compound of interest, have been synthesized using environmentally friendly methods. For instance, a green protocol uses carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid as a catalyst. This approach emphasizes solvent-free conditions and reusable catalysts, making the process more sustainable (Patil et al., 2009).

Spectroscopic Analysis and Characterization

  • Vibrational spectroscopic methods (FT-IR and FT-Raman) have been employed to study the structural and electronic properties of quinazoline derivatives. These techniques, along with HOMO-LUMO and NBO analysis, provide detailed insights into the molecular structure and charge distribution of these compounds, which is crucial for understanding their chemical behavior and potential applications (Sebastian et al., 2015).

Synthesis of Key Intermediates

  • Quinazoline-2,4(1H,3H)-diones serve as key intermediates in the synthesis of various pharmaceuticals. Methods have been developed for their efficient synthesis, using carbon dioxide and catalytic amounts of base under solvent-free conditions. This highlights their importance in the pharmaceutical industry as precursors for more complex compounds (Mizuno et al., 2007).

Development of New Compounds with Biological Activity

  • Research into quinazoline derivatives has led to the synthesis of new compounds with potential biological activity. For instance, studies have focused on synthesizing new diols with an imidazoquinazoline ring, which might have applications in creating thermally stable polymers or exhibiting biological activity (Szyszkowska et al., 2018).

Applications in Medicinal Chemistry

  • Quinazoline derivatives have been explored for their pharmacological properties. For example, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the potential of these compounds in medicinal chemistry (Dewangan et al., 2016).

properties

IUPAC Name

1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16-20(25-22(31-16)17-8-3-2-4-9-17)15-26-21-12-6-5-11-19(21)23(28)27(24(26)29)14-18-10-7-13-30-18/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZOKTVYVOOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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